N-Boc-O-(2-bromophenyl)-D-serine

D-amino acid oxidase enzyme inhibition structure-activity relationship

Select N-Boc-O-(2-bromophenyl)-D-serine (CAS 1656988-87-2) when your synthetic route demands a chiral D-serine scaffold with an ortho-bromophenyl ether for late-stage Pd-catalyzed cross-coupling. Unlike Boc-D-Ser-OH or the para-isomer, this building block provides a sterically and electronically unique aryl halide handle for Suzuki-Miyaura diversification, enabling systematic SAR exploration of serine-derived NK1 antagonists and other bioactive molecules. Its D-configuration confers inherent resistance to endogenous proteases, extending in vivo half-life. With an IC50 >2.5 mM against human DAO, it avoids off-target D-amino acid oxidase inhibition observed with the para-substituted analog, preserving DAO-mediated metabolism in cellular assays. Supplied at ≥95% purity and shipped under ambient conditions with recommended storage at 0–8°C.

Molecular Formula C14H18BrNO5
Molecular Weight 360.20 g/mol
Cat. No. B12508926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-O-(2-bromophenyl)-D-serine
Molecular FormulaC14H18BrNO5
Molecular Weight360.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O
InChIInChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1
InChIKeyKJCKJEMYWOHIQO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-O-(2-bromophenyl)-D-serine: Technical Specifications and Core Attributes


N-Boc-O-(2-bromophenyl)-D-serine is a chiral, orthogonally protected non-proteinogenic amino acid building block with the CAS registry number 1656988-87-2, a molecular formula of C14H18BrNO5, and a molecular weight of 360.20 g/mol . It features an N-terminal tert-butoxycarbonyl (Boc) protecting group and an O-(2-bromophenyl) ether moiety on the side chain of the D-serine scaffold . Commercial sources report a purity of ≥95%, with some suppliers offering material at 97% purity . The compound is typically stored at 0-8°C to maintain stability . The 2-bromophenyl substituent is strategically positioned ortho to the ether linkage, providing a unique steric and electronic environment compared to para-substituted or unsubstituted analogs [1].

Why N-Boc-O-(2-bromophenyl)-D-serine Cannot Be Replaced by Generic D-Serine Building Blocks


Generic substitution with standard Boc-D-serine building blocks is not feasible for applications requiring an aryl halide handle, as the 2-bromophenyl ether moiety confers both orthogonal reactivity and distinct physicochemical properties. Standard building blocks like Boc-D-Ser-OH (CAS 6368-20-3) or Boc-D-Ser(Bzl)-OH (CAS 47173-80-8) lack the bromine atom necessary for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . The presence of the 2-bromophenyl group introduces a sterically hindered aryl bromide that can participate in transition metal-catalyzed C-C bond formation, a capability entirely absent in O-unsubstituted or O-benzyl analogs . Furthermore, the ortho-substitution pattern differentiates this compound from its para-substituted isomer (N-Boc-O-(4-bromophenyl)-D-serine, CAS 2348301-69-7), which exhibits a different electronic distribution and steric profile that may affect both reactivity in cross-couplings and interactions with biological targets .

Quantitative Differentiation of N-Boc-O-(2-bromophenyl)-D-serine: Comparator-Based Evidence


Ortho- vs. Para-Bromophenyl Substitution: Differential Effects on D-Amino Acid Oxidase (DAO) Inhibition

The ortho-bromophenyl substitution pattern of N-Boc-O-(2-bromophenyl)-D-serine yields a distinct DAO inhibition profile compared to its para-substituted analog. The ortho-substituted compound exhibits an IC50 > 2.50E+6 nM (>2.5 mM) against human recombinant DAO, indicating very weak to negligible inhibition [1]. In contrast, the para-substituted analog (N-Boc-O-(4-bromophenyl)-D-serine) demonstrates a Ki of 9.92E+3 nM (9.92 μM) against the same target under similar assay conditions, representing at least a 250-fold difference in apparent inhibitory potency [2]. This differential activity profile is critical for applications where off-target DAO inhibition must be minimized.

D-amino acid oxidase enzyme inhibition structure-activity relationship

Structural Differentiation: Ortho-Bromophenyl Ether vs. O-Benzyl Protection in NK1 Antagonist Scaffolds

In the context of serine-derived NK1 antagonists, modifications to the O-benzyl group are critical determinants of receptor binding affinity [1]. While specific binding data for N-Boc-O-(2-bromophenyl)-D-serine itself against NK1 is not available, the compound serves as a key precursor for introducing ortho-bromophenyl ether moieties into such pharmacophores. The ortho-bromophenyl group offers a distinct steric and electronic environment compared to the standard O-benzyl protection found in Boc-D-Ser(Bzl)-OH (CAS 47173-80-8) . This difference is expected to modulate receptor interactions and pharmacokinetic properties in derived antagonists, as evidenced by structure-activity relationship studies demonstrating that variations in the O-benzyl group significantly impact NK1 binding [1].

NK1 receptor antagonist neuropeptide medicinal chemistry

Synthetic Utility: Ortho-Bromophenyl Group Enables Suzuki-Miyaura Cross-Coupling

The ortho-bromophenyl ether moiety in N-Boc-O-(2-bromophenyl)-D-serine provides a reactive aryl bromide handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups onto the serine scaffold . This capability is entirely absent in non-halogenated analogs such as Boc-D-Ser-OH (CAS 6368-20-3) and Boc-D-Ser(Bzl)-OH (CAS 47173-80-8) . While specific isolated yields for this exact compound have not been reported in the primary literature, the general utility of aryl bromides in Suzuki couplings is well-established, with model systems demonstrating yields typically ranging from 41% to over 90% depending on the specific coupling partners and conditions [1]. This orthogonal reactivity transforms the serine building block from a simple peptide component into a versatile scaffold for diversity-oriented synthesis.

cross-coupling Suzuki-Miyaura palladium catalysis diversification

Chirality Comparison: D-Enantiomer vs. L-Enantiomer in Biological and Synthetic Applications

N-Boc-O-(2-bromophenyl)-D-serine (CAS 1656988-87-2) is the D-enantiomer of this protected amino acid, distinct from its L-counterpart, N-Boc-O-(2-bromophenyl)-L-serine (CAS 1656988-54-3) . Both enantiomers share identical molecular formulas (C14H18BrNO5), molecular weights (360.20 g/mol), and purity specifications (≥95% to 97%) from commercial suppliers . However, their biological recognition and synthetic applications are fundamentally different. D-serine and its derivatives serve as endogenous co-agonists of NMDA receptors, a function not shared by L-serine . In peptide synthesis, the incorporation of D-amino acids confers enhanced resistance to proteolytic degradation and can dramatically alter secondary structure and biological activity, effects not achievable with L-amino acids .

chirality enantiomer stereochemistry D-serine

Recommended Application Scenarios for N-Boc-O-(2-bromophenyl)-D-serine Based on Verified Differentiation


Diversity-Oriented Synthesis via Suzuki-Miyaura Cross-Coupling

This compound is the preferred choice over non-halogenated serine building blocks (e.g., Boc-D-Ser-OH, Boc-D-Ser(Bzl)-OH) when the synthetic route requires late-stage diversification through palladium-catalyzed cross-coupling . The ortho-bromophenyl group serves as a reactive handle for Suzuki-Miyaura reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups to generate libraries of serine-derived analogs for medicinal chemistry campaigns . This orthogonal reactivity is a defining feature not available in generic D-serine building blocks .

Stereospecific D-Peptide Synthesis with Enhanced Proteolytic Stability

For the synthesis of D-peptides or peptidomimetics requiring enhanced resistance to endogenous proteases, N-Boc-O-(2-bromophenyl)-D-serine is the appropriate building block . The D-configuration ensures that the resulting peptides are not substrates for common L-amino acid peptidases, thereby extending in vivo half-life. The ortho-bromophenyl ether further provides a lipophilic, sterically bulky side chain that can influence peptide conformation and membrane permeability in ways not achievable with L-enantiomers or unsubstituted D-serine derivatives .

Structure-Activity Relationship Studies of O-Aryl Serine Pharmacophores

In SAR investigations of serine-derived NK1 antagonists or other O-aryl serine-containing bioactive molecules, this compound enables exploration of the ortho-bromophenyl pharmacophoric space [1]. The ortho-substitution pattern differentiates it from the para-substituted isomer (N-Boc-O-(4-bromophenyl)-D-serine) and the O-benzyl analog (Boc-D-Ser(Bzl)-OH), both of which exhibit distinct steric and electronic properties. Researchers seeking to optimize receptor binding, selectivity, or pharmacokinetic parameters through halogen substitution should select the ortho-bromophenyl variant for its unique spatial arrangement of the bromine atom relative to the ether oxygen [1].

Minimizing Off-Target D-Amino Acid Oxidase Interference

For applications where D-amino acid oxidase (DAO) inhibition is an undesirable off-target effect, N-Boc-O-(2-bromophenyl)-D-serine is superior to its para-substituted analog. Binding data indicate that the ortho-substituted compound exhibits an IC50 > 2.5 mM against human DAO, whereas the para-substituted analog shows a Ki of 9.92 μM [2][3]. This >250-fold difference in apparent inhibitory potency suggests that the ortho-substituted variant is less likely to interfere with DAO-mediated metabolism, making it the preferable choice for cellular assays or in vivo studies where DAO activity must be preserved [2].

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